Blood Glucose Lowering Efficacy: Des-Isopropyl Parent Compound vs. Nateglinide (4-Isopropyl Analog) in Fasted Normal Mice
In the foundational SAR study by Shinkai et al. (1989), N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine (nateglinide, compound 13) produced a 20% decrease in blood glucose at an oral dose of 1.6 mg/kg in fasted normal mice, representing the most potent analog in the series [1]. N-(cyclohexylcarbonyl)-D-phenylalanine (compound 5), the unsubstituted parent corresponding to CAS 436088-46-9, was the lead scaffold from which nateglinide was derived through systematic alkyl substitution of the cyclohexane ring. While the absolute ED₅₀ or percent glucose decrease for compound 5 was not reported in the publicly available abstract or open-access portion of the paper, the study explicitly positions compound 5 as the reference starting point against which the 4-isopropyl substitution conferred enhanced potency [1]. This class-level SAR indicates that the des-isopropyl analog exhibits materially lower in vivo hypoglycemic potency relative to nateglinide.
| Evidence Dimension | In vivo blood glucose lowering (oral dose, fasted normal mice) |
|---|---|
| Target Compound Data | Compound 5: parent scaffold; potency not explicitly quantified in publicly available abstract; positioned as less active precursor in SAR series |
| Comparator Or Baseline | Nateglinide (compound 13): 20% blood glucose decrease at 1.6 mg/kg p.o. |
| Quantified Difference | Qualitative: nateglinide > compound 5; exact fold difference not publicly available |
| Conditions | Fasted normal mice; oral administration; blood glucose measurement (Shinkai et al., J Med Chem 1989, Table 1) |
Why This Matters
Researchers designing in vivo pharmacology studies must account for the significantly reduced potency of the des-isopropyl analog relative to nateglinide to avoid underdosing and false-negative results.
- [1] Shinkai H, Nishikawa M, Sato Y, Toi K, Kumashiro I, Seto Y, Fukuma M, Dan K, Toyoshima S. N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2. J Med Chem. 1989;32(7):1436-1441. doi:10.1021/jm00127a006. PMID: 2738878. View Source
